Levomethadyl acetate hydrochloride

Vue d'ensemble

Description

L’acétate de lévométhadyl hydrochlorure, également connu sous le nom de lévacétylméthadol, est un analgésique opioïde synthétique. Il est structurellement similaire à la méthadone et est principalement utilisé dans le traitement de la dépendance aux opioïdes. L’acétate de lévométhadyl hydrochlorure a une longue durée d’action en raison de ses métabolites actifs .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’acétate de lévométhadyl hydrochlorure est synthétisé par une série de réactions chimiques à partir de l’acétylméthadol. La synthèse implique l’acétylation de la méthadol, suivie de la résolution du mélange racémique pour obtenir l’isomère lévo. Le produit final est ensuite converti en sa forme de sel hydrochlorure .

Méthodes de production industrielle

La production industrielle de l’acétate de lévométhadyl hydrochlorure implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée. Le processus inclut un contrôle strict des paramètres de réaction tels que la température, la pression et le pH afin d’obtenir la qualité de produit souhaitée .

Analyse Des Réactions Chimiques

Types de réactions

L’acétate de lévométhadyl hydrochlorure subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former son dérivé N-oxyde correspondant.

Réduction : Les réactions de réduction peuvent convertir le composé en ses formes déméthylées.

Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau de l’atome d’azote.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et les peracides.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles tels que les halogénoalcanes et les chlorures d’acyle sont couramment utilisés dans les réactions de substitution.

Principaux produits formés

Oxydation : Dérivés N-oxyde.

Réduction : Métabolites déméthylés.

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

Applications de la recherche scientifique

L’acétate de lévométhadyl hydrochlorure a plusieurs applications en recherche scientifique :

Chimie : Utilisé comme composé de référence en chimie analytique pour le développement de méthodes analytiques.

Biologie : Étudié pour ses effets sur les processus cellulaires et les interactions avec les récepteurs.

Médecine : Utilisé dans la recherche clinique pour le traitement de la dépendance aux opioïdes et la gestion de la douleur.

Industrie : Employé dans le développement de nouvelles voies de synthèse et de formulations pharmaceutiques.

Applications De Recherche Scientifique

Efficacy in Opioid Dependence Treatment

Clinical Studies:

- Randomized Controlled Trials : A pivotal study conducted at Johns Hopkins University evaluated the dose-related efficacy of levomethadyl acetate in 180 opioid-dependent patients over 17 weeks. Patients were assigned to low, medium, and high-dose groups (25/25/35 mg, 50/50/70 mg, and 100/100/140 mg respectively) administered thrice weekly. The results indicated that higher doses significantly increased the percentage of patients who remained abstinent from opioids, with 34% of high-dose patients remaining abstinent compared to only 11% and 14% in the low- and medium-dose groups .

- Retention Rates : Although levomethadyl acetate showed promise in reducing heroin use, retention rates were found to be lower compared to methadone treatment during the induction phase . This highlights a critical area for further investigation regarding patient acceptance and long-term adherence.

Comparative Studies with Methadone

Levomethadyl acetate has been compared with methadone in various studies:

- Retention and Efficacy : While both medications are effective for treating opioid dependence, levomethadyl acetate was shown to be more effective than methadone in reducing heroin use but had lower retention rates .

- Pharmacokinetics : The pharmacokinetic profiles suggest that levomethadyl acetate may offer a more stable plasma concentration due to its longer half-life, which could lead to fewer withdrawal symptoms between doses compared to daily methadone administration .

Safety and Adverse Effects

While generally considered safe when monitored properly, levomethadyl acetate has been associated with several adverse effects:

- Cardiac Risks : There have been increasing reports of severe cardiac events, including QT interval prolongation and Torsades de Pointes. These risks necessitate careful monitoring of patients on this medication .

- Common Side Effects : The most frequently reported side effect is constipation; however, other side effects may include sedation and potential withdrawal symptoms upon cessation .

Case Studies

Several case studies have highlighted the practical applications of levomethadyl acetate:

- Case Study Analysis : In a cohort of patients treated with LAAM, significant reductions in illicit drug use were reported alongside improvements in overall quality of life measures. However, challenges regarding patient retention were noted, emphasizing the need for supportive counseling during treatment .

Mécanisme D'action

L’acétate de lévométhadyl hydrochlorure agit comme un agoniste du récepteur μ-opioïde. Il se lie aux récepteurs μ-opioïdes du système nerveux central, entraînant des effets analgésiques et sédatifs. Le composé agit également comme un antagoniste non compétitif du récepteur nicotinique de l’acétylcholine neuronal α3β4, contribuant à son profil pharmacologique global .

Comparaison Avec Des Composés Similaires

Composés similaires

Méthadone : Structure et fonction similaires, mais nécessite une administration quotidienne.

Buprénorphine : Agoniste partiel des récepteurs μ-opioïdes avec un profil de sécurité différent.

Naltrexone : Antagoniste des opioïdes utilisé dans le traitement de la dépendance aux opioïdes.

Unicité

L’acétate de lévométhadyl hydrochlorure est unique en raison de sa longue durée d’action, ce qui permet une posologie moins fréquente que la méthadone. Ses métabolites actifs contribuent à son effet prolongé, ce qui en fait une option précieuse pour le traitement de la dépendance aux opioïdes .

Activité Biologique

Levomethadyl acetate hydrochloride (LAAM) is a synthetic opioid agonist primarily utilized in the treatment of opioid dependence. Its pharmacological profile, including its mechanism of action, metabolism, and clinical efficacy, has been extensively studied. This article consolidates findings from various research studies and clinical trials to provide a comprehensive overview of the biological activity of LAAM.

LAAM acts primarily as a μ-opioid receptor agonist , similar to methadone, but with distinct pharmacokinetic properties. It effectively modulates neurotransmitter release by binding to opioid receptors, leading to reduced pain perception and decreased opioid cravings in dependent individuals. The drug's action involves:

- Opioid Receptor Interaction : LAAM binds to μ-opioid receptors, inhibiting the release of nociceptive neurotransmitters and reducing withdrawal symptoms.

- Calcium-Dependent Potassium Channels : LAAM opens calcium-dependent inwardly rectifying potassium channels, which contributes to its analgesic effects .

Pharmacokinetics

The pharmacokinetic profile of LAAM is characterized by:

- Absorption : Rapid absorption from an oral solution.

- Protein Binding : Approximately 80% protein-bound.

- Metabolism : LAAM undergoes extensive first-pass metabolism into more active metabolites—nor-levomethadyl acetate and dinor-levomethadyl acetate—enhancing its therapeutic effects .

- Half-Life : The half-life of LAAM is approximately 2.6 days, allowing for thrice-weekly dosing regimens .

| Parameter | Value |

|---|---|

| Protein Binding | ~80% |

| Half-Life | 2.6 days |

| Metabolites | Nor-LAAM, Dinor-LAAM |

Clinical Efficacy

Several studies have evaluated the efficacy of LAAM in treating opioid dependence. A notable randomized controlled trial conducted at Johns Hopkins University involved 180 opioid-dependent volunteers and compared different dosing regimens:

- Dosing Regimens :

- Low-dose: 25 mg, 25 mg, 35 mg

- Medium-dose: 50 mg, 50 mg, 70 mg

- High-dose: 100 mg, 100 mg, 140 mg

The study found that higher doses were associated with improved outcomes in terms of retention in treatment and reduced self-reported heroin use. Specifically:

- Retention Rates : No significant differences among groups; however, higher doses correlated with greater abstinence from opioids.

- Self-Reported Use : The high-dose group reported using heroin on an average of 2.5 days in the previous month compared to higher usage in lower dose groups (4.1 days for medium and 6.3 days for low) .

Case Studies

- Eissenberg et al. Study (1998) :

- Retention in Treatment :

Adverse Effects

Common adverse effects associated with LAAM treatment include:

- Constipation

- Sedation

- Nausea

- Potential for overdose if misused

The incidence of adverse effects does not appear to be directly related to dosage levels .

Propriétés

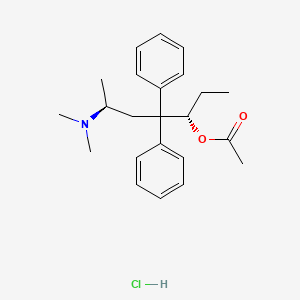

IUPAC Name |

[(3S,6S)-6-(dimethylamino)-4,4-diphenylheptan-3-yl] acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO2.ClH/c1-6-22(26-19(3)25)23(17-18(2)24(4)5,20-13-9-7-10-14-20)21-15-11-8-12-16-21;/h7-16,18,22H,6,17H2,1-5H3;1H/t18-,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXBPQRGCVJOTNT-COBSGTNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(C[C@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020500 | |

| Record name | Levomethadyl acetate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43033-72-3 | |

| Record name | Levomethadyl acetate hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43033-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levomethadyl acetate hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043033723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levomethadyl acetate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Heptanol, 6-(dimethylamino)-4,4-diphenyl-, acetate (ester), hydrochloride, (3S,6S)-(-)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOMETHADYL ACETATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B54CW5KG52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.